molecular formula C11H13F2NO2 B1420111 2-[3-(Difluoromethoxy)phenyl]morpholine CAS No. 1094649-73-6

2-[3-(Difluoromethoxy)phenyl]morpholine

Cat. No. B1420111
CAS RN: 1094649-73-6
M. Wt: 229.22 g/mol
InChI Key: SNOOHUIZKCHLMR-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethoxy)phenyl]morpholine, also known as DTPFM, is a chemical compound with the molecular formula C11H12F2NO . It has a molecular weight of 229.23 . The IUPAC name for this compound is difluoromethyl 3- (2-morpholinyl)phenyl ether .


Molecular Structure Analysis

The InChI code for 2-[3-(Difluoromethoxy)phenyl]morpholine is 1S/C11H13F2NO2/c12-11(13)16-9-3-1-2-8(6-9)10-7-14-4-5-15-10/h1-3,6,10-11,14H,4-5,7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-[3-(Difluoromethoxy)phenyl]morpholine is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

  • Biological Activity and Synthesis : A study by Mamatha S.V et al. (2019) discusses the synthesis of a morpholine derivative and its biological activities such as antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies.

  • Fungicidal Activity : Research by D. Bianchi et al. (1992) describes the preparation of optically pure stereoisomers of a morpholine derivative and evaluates their fungicidal activity against various fungi.

  • Crystal Structure : A paper by Angel Mendoza et al. (2009) examines the crystal structure of a morpholino compound, highlighting the importance of understanding the molecular configuration for potential applications.

  • Electronic Absorption Spectra : The study by J. Hepworth et al. (1993) explores derivatives of Morpholine Green, providing insights into the electronic properties and potential applications in dyes and pigments.

  • Structural Optimization for Medical Applications : Research by J. Hale et al. (1998) demonstrates structural modifications of a morpholine acetal compound for potential use as a human neurokinin-1 receptor antagonist.

  • Antimicrobial Activity : A study by A. Idhayadhulla et al. (2014) on the synthesis of Mannich base derivatives of morpholine reveals their potential in antimicrobial applications.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[3-(difluoromethoxy)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-2-8(6-9)10-7-14-4-5-15-10/h1-3,6,10-11,14H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOOHUIZKCHLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281175
Record name 2-[3-(Difluoromethoxy)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Difluoromethoxy)phenyl]morpholine

CAS RN

1094649-73-6
Record name 2-[3-(Difluoromethoxy)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094649-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Difluoromethoxy)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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